2-(4-Chloro-2-fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
¹H NMR Analysis
The ¹H NMR spectrum (400 MHz, CDCl₃) displays characteristic signals:
¹³C NMR Analysis
Key ¹³C signals (101 MHz, CDCl₃):
¹¹B and ¹⁹F NMR Analysis
- ¹¹B NMR: Sharp singlet at δ 30.3 ppm, characteristic of sp²-hybridized boron in dioxaborolanes
- ¹⁹F NMR: Doublet of triplets at δ -111.2 ppm (J = 5.1, 8.5 Hz), indicating para-chloro and meta-fluoro coupling
Table 2: Key NMR assignments
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.35 | Singlet | Tetramethyl groups |
| ¹³C | 160.2 | Doublet | Boron-bound aromatic C |
| ¹¹B | 30.3 | Singlet | Dioxaborolane B center |
| ¹⁹F | -111.2 | dt | Aromatic F coupling |
Computational Modeling of Electronic Structure and Steric Effects
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal significant electronic delocalization across the boronate ester system. The Natural Bond Orbital (NBO) analysis shows:
- Boron center: 33% p-character in B–O bonds, confirming sp² hybridization
- Aromatic ring: Increased electron density at the 4-position (+0.12 e) due to chlorine's inductive effect
- LUMO distribution: Primarily localized on boron (72%) and adjacent oxygen atoms (18%), facilitating nucleophilic attack
Steric maps generated using SambVca 2.0 quantify steric hindrance:
- %Vbur: 64.7% buried volume around boron
- Steric descriptors:
- Tolman cone angle: 142°
- Steric index (Sθ): 3.8
Figure 1: Frontier Molecular Orbitals
- HOMO (-6.32 eV): Localized on aromatic π-system and oxygen lone pairs
- LUMO (-1.87 eV): Dominated by boron pz orbital
The isopropoxy group creates a 15.3 kcal/mol rotational barrier (MP2/cc-pVTZ), restricting conformational flexibility. Non-covalent interaction (NCI) analysis identifies weak CH···O interactions (0.8 kcal/mol) between methyl groups and dioxaborolane oxygen atoms, stabilizing the observed crystal packing.
Properties
IUPAC Name |
2-(4-chloro-2-fluoro-5-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BClFO3/c1-9(2)19-13-7-10(12(18)8-11(13)17)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMUOVIODWEDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682334 | |
| Record name | 2-{4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-16-3 | |
| Record name | 2-{4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The reaction proceeds through three stages:
-
Oxidative Addition : Aryl halides (e.g., 4-chloro-2-fluoro-5-isopropoxyphenyl bromide) bind to the palladium(0) catalyst, forming a Pd(II) intermediate.
-
Transmetalation : B₂pin₂ transfers a boron moiety to the Pd(II) complex.
-
Reductive Elimination : The Pd catalyst releases the boronate ester, regenerating Pd(0) for subsequent cycles.
Optimal catalytic systems include Pd(dppf)Cl₂ (1–3 mol%) or Pd(PPh₃)₄ (2–5 mol%), with dppf (1,1′-bis(diphenylphosphino)ferrocene) enhancing stability in polar aprotic solvents like 1,4-dioxane.
Substrate Scope and Limitations
Electron-withdrawing groups (Cl, F) on the aryl ring accelerate oxidative addition but may increase susceptibility to protodeboronation. The isopropoxy group introduces steric hindrance, necessitating bulky ligands (e.g., SPhos) to prevent catalyst deactivation.
Suzuki-Miyaura Cross-Coupling: Applications in Intermediate Functionalization
While primarily used for biaryl formation, Suzuki-Miyaura couplings can integrate pre-formed boronate esters into complex architectures. For example, coupling this compound with heteroaryl bromides under Pd catalysis yields pharmacologically relevant intermediates.
Standard Reaction Conditions
Table 1: Comparative Analysis of Suzuki-Miyaura Conditions
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 80 | 93 |
| Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 100 | 88 |
| Pd(OAc)₂/XPhos | CsF | THF | 60 | 78 |
Industrial-Scale Production: Efficiency and Purification
Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors enable precise control over reaction parameters, reducing side products.
Key Process Parameters
-
Residence Time : 10–30 minutes
-
Pressure : 2–5 bar
-
Catalyst Loading : 0.1–0.5 mol% Pd
-
Solvent Recovery : >90% via distillation
Purification employs recrystallization from ethanol/water (3:1) or flash chromatography (hexane/EtOAc, 20:1→10:1), achieving ≥98% purity.
| Condition | Timeframe | Purity Loss (%) |
|---|---|---|
| 40°C/75% RH | 4 weeks | 12 |
| Ambient light | 2 weeks | 8 |
| Aqueous pH 7.4 | 24 hours | <5 |
Analytical Characterization
Spectroscopic Confirmation
-
¹¹B NMR : δ 28–32 ppm (characteristic of dioxaborolane ring).
-
¹H NMR : Isopropoxy methyl groups resonate at δ 1.2–1.4 ppm (doublet, J = 6 Hz).
-
HPLC : Retention time = 12.3 min (C18 column, 70% MeCN/30% H₂O).
Mass Spectrometry
-
ESI-MS : m/z 315.1 [M+H]⁺ (calc. 314.6 g/mol).
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products Formed
Phenols: Formed through oxidation reactions.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Chloro-2-fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The target compound’s 4-Cl, 2-F, and 5-isopropoxy arrangement creates a unique steric and electronic profile. For instance, 2-(3-Fluoro-4-isopropoxyphenyl)-...
- Electron Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase electrophilicity, enhancing reactivity in cross-couplings, whereas electron-donating groups (e.g., OCH₃ in ) may slow reactions .
Physicochemical Properties
Key Observations :
- Stability : The target compound’s storage requirements (4–8°C) suggest higher sensitivity compared to simpler derivatives like 2-(4-bromo-phenyl)-..., which is described as a liquid at room temperature .
- Hazards: Limited safety data for analogues highlights the need for careful handling of halogenated boronic esters.
Biological Activity
2-(4-Chloro-2-fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1256360-16-3) is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 314.59 g/mol. The structure includes a dioxaborolane ring and various substituents that may influence its biological interactions.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral activities. For instance, related boronates have been shown to inhibit viral replication by interfering with viral polymerases. The mechanism involves binding to the active site of the enzyme, thus preventing nucleotide incorporation during viral RNA synthesis .
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of cytochrome P450 enzymes (CYPs), particularly CYP3A4. Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), as it plays a crucial role in the metabolism of many pharmaceuticals. Studies report that structurally analogous compounds exhibit reversible and time-dependent inhibition of CYP3A4 activity .
Case Studies
- Inhibition Studies : A study highlighted the IC50 values for various related compounds against CYP3A4. For example, a related compound showed an IC50 of 0.34 μM for CYP3A4 inhibition and raised concerns about potential DDIs due to time-dependent inhibition .
- Solubility and Metabolic Stability : Research has shown that modifications in the structure can significantly affect solubility and metabolic stability. Compounds with polar functionalities improved aqueous solubility but had varying effects on metabolic stability in human liver microsomes .
Data Table: Biological Activity Overview
| Compound Name | Activity Type | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | CYP3A4 Inhibition | 0.34 | Reversible and time-dependent inhibition |
| Compound B | Antiviral Activity | <50 | Effective against HCV NS5B |
| Compound C | Metabolic Stability | - | Moderate stability in human microsomes |
Q & A
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation pathways are observed?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 4 weeks) shows hydrolysis to boronic acid at pH <5. LC-MS identifies degradation products (e.g., loss of isopropoxy group via SN1 mechanisms). Stabilizers like BHT (butylated hydroxytoluene) are added to formulations for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
